molecular formula C19H21F2N3O2S B10935419 N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

N-cyclohexyl-2-({4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B10935419
M. Wt: 393.5 g/mol
InChI Key: FIMAMQGWQCUNHU-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N1-CYCLOHEXYL-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Chemical Reactions Analysis

N~1~-CYCLOHEXYL-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

N~1~-CYCLOHEXYL-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-CYCLOHEXYL-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

N~1~-CYCLOHEXYL-2-({4-[3-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C19H21F2N3O2S

Molecular Weight

393.5 g/mol

IUPAC Name

N-cyclohexyl-2-[4-[3-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C19H21F2N3O2S/c20-18(21)26-15-8-4-5-13(11-15)16-9-10-22-19(24-16)27-12-17(25)23-14-6-2-1-3-7-14/h4-5,8-11,14,18H,1-3,6-7,12H2,(H,23,25)

InChI Key

FIMAMQGWQCUNHU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC=CC(=N2)C3=CC(=CC=C3)OC(F)F

Origin of Product

United States

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